molecular formula C29H31N5O3 B10849050 H-Dmt-Aba-Gly-NH-CH2-Bid

H-Dmt-Aba-Gly-NH-CH2-Bid

Cat. No.: B10849050
M. Wt: 497.6 g/mol
InChI Key: KNVMNIVKKSUNLC-OZXSUGGESA-N
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Description

H-Dmt-Aba-Gly-NH-CH2-Bid is a synthetic opioid peptidomimetic compound. It is based on the scaffold of 2’,6’-dimethyl-L-tyrosine (Dmt) and incorporates the amino acids Aba (aminobutyric acid) and Gly (glycine), with a benzimidazole (Bid) group at the C-terminus. This compound has been developed as a unique mu-opioid receptor ligand, exhibiting mixed micro/delta or delta opioid receptor activities with micro agonism .

Preparation Methods

The synthesis of H-Dmt-Aba-Gly-NH-CH2-Bid involves several steps:

    Starting Materials: The synthesis begins with 2’,6’-dimethyl-L-tyrosine (Dmt), aminobutyric acid (Aba), glycine (Gly), and benzimidazole (Bid).

    Peptide Coupling: The amino acids are coupled using standard peptide synthesis techniques, such as solid-phase peptide synthesis (SPPS). The coupling reagents typically include carbodiimides like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

    C-Terminal Modification: The C-terminus is modified by attaching the benzimidazole group through an amide bond formation.

    Purification: The final product is purified using techniques such as high-performance liquid chromatography (HPLC) to ensure the desired purity and yield.

Chemical Reactions Analysis

H-Dmt-Aba-Gly-NH-CH2-Bid undergoes various chemical reactions, including:

Scientific Research Applications

H-Dmt-Aba-Gly-NH-CH2-Bid has several scientific research applications:

Mechanism of Action

H-Dmt-Aba-Gly-NH-CH2-Bid exerts its effects by binding to mu-opioid receptors (MOR) in the central nervous system. The binding of the compound to MOR leads to the activation of intracellular signaling pathways, resulting in analgesic effects. The compound exhibits high affinity and selectivity for MOR, making it a potent agonist. The molecular targets and pathways involved include the inhibition of adenylate cyclase, reduction of cAMP levels, and modulation of ion channels, leading to decreased neuronal excitability and pain perception .

Comparison with Similar Compounds

H-Dmt-Aba-Gly-NH-CH2-Bid can be compared with other similar compounds, such as:

This compound stands out due to its unique combination of amino acids and the benzimidazole group, which contribute to its distinct pharmacological profile and potential therapeutic applications.

Properties

Molecular Formula

C29H31N5O3

Molecular Weight

497.6 g/mol

IUPAC Name

(2S)-2-amino-N-[(4S)-2-(1H-benzimidazol-2-ylmethyl)-3-oxo-4,5-dihydro-1H-2-benzazepin-4-yl]-3-(4-hydroxy-2,6-dimethylphenyl)propanamide

InChI

InChI=1S/C29H31N5O3/c1-17-11-21(35)12-18(2)22(17)14-23(30)28(36)33-26-13-19-7-3-4-8-20(19)15-34(29(26)37)16-27-31-24-9-5-6-10-25(24)32-27/h3-12,23,26,35H,13-16,30H2,1-2H3,(H,31,32)(H,33,36)/t23-,26-/m0/s1

InChI Key

KNVMNIVKKSUNLC-OZXSUGGESA-N

Isomeric SMILES

CC1=CC(=CC(=C1C[C@@H](C(=O)N[C@H]2CC3=CC=CC=C3CN(C2=O)CC4=NC5=CC=CC=C5N4)N)C)O

Canonical SMILES

CC1=CC(=CC(=C1CC(C(=O)NC2CC3=CC=CC=C3CN(C2=O)CC4=NC5=CC=CC=C5N4)N)C)O

Origin of Product

United States

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